Bromthymolblau

Übersicht

Beschreibung

Bromothymolblau (Natriumsalz): ist eine chemische Verbindung, die häufig als pH-Indikator verwendet wird. Es ist bekannt für seine Fähigkeit, die Farbe in Abhängigkeit vom pH-Wert der Lösung zu ändern, in der es sich befindet. In sauren Bedingungen (pH < 6,0) erscheint es gelb und in basischen Bedingungen (pH > 7,6) blau. In neutralen Lösungen erscheint es grünlich-blau. Diese Verbindung wird häufig in Anwendungen eingesetzt, bei denen die Messung von Substanzen mit einem relativ neutralen pH-Wert erforderlich ist, z. B. in biologischen und chemischen Experimenten .

Wissenschaftliche Forschungsanwendungen

Chemie: Bromothymolblau wird häufig als pH-Indikator in Titrationen und anderen chemischen Analysen verwendet. Seine klare Farbänderung macht es ideal für die Bestimmung des Endpunkts von Säure-Base-Reaktionen .

Biologie: In der biologischen Forschung wird Bromothymolblau verwendet, um den pH-Wert von Zellkulturen und anderen biologischen Proben zu messen. Es wird auch in Experimenten mit Photosynthese und Atmung verwendet, wo es hilft, Änderungen des Kohlendioxidgehalts zu überwachen .

Medizin: Bromothymolblau wird in der medizinischen Diagnostik verwendet, um den pH-Wert von Körperflüssigkeiten wie Urin und Blut zu messen. Es wird auch in einigen diagnostischen Tests verwendet, um das Vorhandensein bestimmter Enzyme oder Stoffwechselprodukte nachzuweisen .

Industrie: In industriellen Anwendungen wird Bromothymolblau bei der Herstellung von pH-empfindlichen Produkten wie pH-Teststreifen und pH-Metern verwendet. Es wird auch in der Textilindustrie zur Überwachung von Färbeprozessen verwendet .

Wirkmechanismus

Bromothymolblau fungiert als pH-Indikator durch einen Prozess der Protonierung und Deprotonierung. In sauren Lösungen wird die Verbindung protoniert, was zu einer gelben Farbe führt. In basischen Lösungen wird sie deprotoniert, was zu einer blauen Farbe führt. Die Farbänderung erfolgt aufgrund der Verschiebung des Absorptionsspektrums der Verbindung, die durch das Vorhandensein oder Fehlen von Protonen beeinflusst wird .

Wirkmechanismus

Target of Action

Bromothymol Blue (BTB) is primarily used as a pH indicator . Its primary target is the hydrogen ion (H+) concentration in a solution, which determines the pH of the solution .

Mode of Action

BTB acts as a weak acid in solution . It can exist in a protonated or deprotonated form, appearing yellow or blue, respectively . The color change is due to the deprotonation of the neutral form, which results in a highly conjugated structure . An intermediate of the deprotonation mechanism is responsible for the greenish color in neutral solutions .

Biochemical Pathways

The primary biochemical pathway affected by BTB is the acid-base balance in a solution . When BTB is added to a solution, it can accept or donate a proton (H+), depending on the pH of the solution . This interaction with hydrogen ions allows BTB to indicate the pH of the solution .

Result of Action

The molecular effect of BTB’s action is a color change that indicates the pH of the solution . In acidic solutions (pH < 6.0), BTB appears yellow. In basic solutions (pH > 7.6), it appears blue. In neutral solutions, it appears green .

Action Environment

The action of BTB is influenced by the pH of the environment . The pH can be affected by various factors, including the presence of other chemicals, temperature, and ionic strength . These factors can influence the color exhibited by BTB and, therefore, its effectiveness as a pH indicator .

Biochemische Analyse

Biochemical Properties

Bromothymol blue acts as a weak acid in solution and can exist in protonated or deprotonated forms, appearing yellow or blue, respectively . This compound interacts with various biomolecules, including enzymes and proteins, through its ability to change color based on pH levels. For example, it is used to monitor the activity of fungal asparaginase enzymes, where a change in color indicates enzyme activity . Bromothymol blue’s interaction with carbonic acid is particularly notable, as it helps measure the presence of carbon dioxide in respiratory studies .

Cellular Effects

Bromothymol blue influences cellular processes by acting as a pH indicator. In cellular respiration studies, it is used to detect changes in pH due to the production of carbon dioxide, which forms carbonic acid . This change in pH can affect cell signaling pathways and gene expression by altering the cellular environment. For instance, during aerobic respiration, the exhalation of carbon dioxide into a solution containing bromothymol blue results in a color change from green to yellow, indicating increased acidity .

Molecular Mechanism

At the molecular level, bromothymol blue exerts its effects through protonation and deprotonation reactions. In acidic solutions, the molecule loses a hydrogen ion, leading to a change in its electronic structure and color . This process involves the opening of a five-sided ring in the molecule, which alters the electronic structure around the central carbon atom . The protonated form of bromothymol blue absorbs light at 427 nm, while the deprotonated form absorbs light at 602 nm, resulting in the observed color changes .

Temporal Effects in Laboratory Settings

Bromothymol blue’s stability and effectiveness as a pH indicator can change over time in laboratory settings. It is generally stable under standard conditions but can degrade under extreme pH or temperature conditions . Long-term studies have shown that bromothymol blue maintains its color-changing properties over extended periods, making it reliable for continuous monitoring of pH changes in various experiments .

Dosage Effects in Animal Models

In animal models, the effects of bromothymol blue vary with dosage. At low concentrations, it enhances the activation of certain enzymes, such as phosphate-activated glutaminase in pig kidney and brain . At higher concentrations, bromothymol blue can inhibit enzyme activity, leading to potential toxic effects . These dosage-dependent effects highlight the importance of careful calibration when using bromothymol blue in biological studies.

Metabolic Pathways

Bromothymol blue is involved in metabolic pathways related to pH regulation and carbon dioxide detection. It interacts with enzymes such as carbonic anhydrase, which catalyzes the conversion of carbon dioxide to carbonic acid . This interaction is crucial for maintaining pH balance in various biological systems. Additionally, bromothymol blue is used in microbial studies to monitor metabolic activities related to nitrogen and carbon cycles .

Transport and Distribution

Within cells and tissues, bromothymol blue is transported and distributed based on its solubility and interaction with cellular components. It is sparingly soluble in water but can dissolve in organic solvents and alkaline solutions . Bromothymol blue’s distribution is influenced by its ability to bind to proteins and other biomolecules, affecting its localization and accumulation within cells .

Subcellular Localization

Bromothymol blue’s subcellular localization is determined by its chemical properties and interactions with cellular structures. It can localize to specific compartments or organelles based on targeting signals and post-translational modifications . For example, in studies involving carbonic anhydrase, bromothymol blue is used to visualize the enzyme’s activity within chloroplasts and other organelles . This localization is essential for understanding the compound’s role in cellular processes and its impact on cellular function.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Bromothymolblau wird durch einen mehrstufigen Prozess synthetisiert. Zuerst wird Thymolsulfonephthalein hergestellt, indem Thymol mit Phthalsäureanhydrid in Gegenwart von Schwefelsäure umgesetzt wird. Die resultierende Verbindung wird dann mit Brom in Essigsäure bromiert, um Bromothymolblau zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Bromothymolblau typischerweise in großen Mengen mit automatisierten Verfahren hergestellt, die eine hohe Reinheit und Konsistenz gewährleisten. Der Prozess umfasst die gleichen chemischen Reaktionen wie bei der Laborsynthese, jedoch in größerem Maßstab, wobei die Reaktionsbedingungen sorgfältig kontrolliert werden, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren .

Chemische Reaktionsanalyse

Reaktionstypen: Bromothymolblau unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Säure-Base-Reaktionen: Als pH-Indikator ändert Bromothymolblau die Farbe als Reaktion auf pH-Wert-Änderungen.

Oxidations-Reduktionsreaktionen: Bromothymolblau kann an Redoxreaktionen teilnehmen, obwohl dies in typischen Anwendungen weniger häufig vorkommt.

Häufige Reagenzien und Bedingungen:

Saure Bedingungen: Salzsäure oder Schwefelsäure können verwendet werden, um Bromothymolblau zu protonieren, was zu einer gelben Farbe führt.

Basische Bedingungen: Natriumhydroxid oder Kaliumhydroxid können verwendet werden, um Bromothymolblau zu deprotonieren, was zu einer blauen Farbe führt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Bromothymolblau gebildet werden, sind seine protonierte (gelbe) und deprotonierte (blaue) Form, abhängig vom pH-Wert der Lösung .

Analyse Chemischer Reaktionen

Types of Reactions: Bromothymol blue undergoes several types of chemical reactions, including:

Acid-Base Reactions: As a pH indicator, bromothymol blue changes color in response to changes in pH.

Oxidation-Reduction Reactions: Bromothymol blue can participate in redox reactions, although this is less common in typical applications.

Common Reagents and Conditions:

Acidic Conditions: Hydrochloric acid or sulfuric acid can be used to protonate bromothymol blue, resulting in a yellow color.

Basic Conditions: Sodium hydroxide or potassium hydroxide can be used to deprotonate bromothymol blue, resulting in a blue color.

Major Products Formed: The primary products formed from the reactions of bromothymol blue are its protonated (yellow) and deprotonated (blue) forms, depending on the pH of the solution .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Thymolblau: Ein weiterer pH-Indikator mit einer ähnlichen Struktur, aber einem anderen pH-Bereich.

Bromkresolgrün: Ein pH-Indikator mit einem anderen Farbänderungsbereich.

Phenolrot: Ein pH-Indikator, der in Zellkulturmedien mit einem anderen pH-Bereich verwendet wird

Einzigartigkeit: Bromothymolblau ist einzigartig in seiner Fähigkeit, eine klare und deutliche Farbänderung über einen relativ schmalen pH-Bereich (6,0 bis 7,6) zu liefern, was es besonders nützlich für Anwendungen macht, die genaue pH-Messungen in der Nähe der Neutralität erfordern .

Eigenschaften

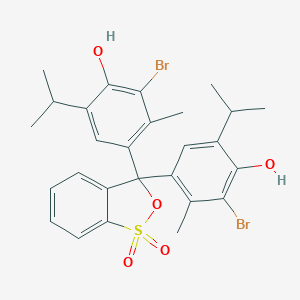

IUPAC Name |

2-bromo-4-[3-(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methyl-6-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28Br2O5S/c1-13(2)17-11-20(15(5)23(28)25(17)30)27(19-9-7-8-10-22(19)35(32,33)34-27)21-12-18(14(3)4)26(31)24(29)16(21)6/h7-14,30-31H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHCTOLBWMJMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Br)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28Br2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058799 | |

| Record name | Bromothymol blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless white to cream-colored solid; Available as pure compound, monosodium salt, and dilute solutions; [CHEMINFO] | |

| Record name | Bromthymol blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1963 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

76-59-5 | |

| Record name | Bromothymol blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromothymol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromothymol blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-3-methyl-6-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromothymol blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromothymol blue | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMTHYMOL BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGU4LM0H96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Bromothymol Blue?

A1: Bromothymol Blue's molecular formula is C27H28Br2O5S, and its molecular weight is 624.38 g/mol.

Q2: What spectroscopic data is available for Bromothymol Blue?

A2: Research has focused on Bromothymol Blue's UV-Vis spectroscopic properties. Its absorbance maximum (λmax) varies depending on its ionization state and the surrounding environment. For example, in chloroform, the ion-pair complex of Bromothymol Blue with secnidazole exhibits a λmax at 410 nm []. In another study, Bromothymol Blue encapsulated in a polysiloxane network showed a similar response to pH changes as its solution counterpart, indicating its structure is retained within the matrix [, ].

Q3: Is Bromothymol Blue compatible with sol-gel matrices?

A3: Yes, Bromothymol Blue can be successfully encapsulated within sol-gel matrices, retaining its pH-responsive color-changing abilities [, ]. This property makes it valuable for creating solid-state pH indicators.

Q4: Does the presence of surfactants affect Bromothymol Blue encapsulated in a sol-gel matrix?

A4: Yes, incorporating surfactants like cetyltrimethyl ammonium bromide (CTAB) or dodecyl dimethyl amino oxide (GLA) during the sol-gel encapsulation process can influence the properties of the resulting matrix and Bromothymol Blue's behavior. For instance, the presence of GLA can lead to a faster pH response compared to CTAB [].

Q5: Can Bromothymol Blue be incorporated into 3D printing filaments?

A5: Yes, Bromothymol Blue can be successfully melt-blended with poly(lactic acid) (PLA) and poly(ethylene glycol) (PEG) to create novel pH-sensing 3D printing filaments []. These filaments exhibited altered crystallinity, thermal stability, and mechanical properties depending on the incorporated indicator.

Q6: Has Bromothymol Blue been explored for its catalytic properties?

A6: While Bromothymol Blue is primarily known as a pH indicator, it has been used as a model contaminant to study degradation processes involving iron nanoparticles and hydrogen peroxide []. Its stability in the presence of H2O2 and its visible absorbance make it suitable for monitoring such reactions.

Q7: What analytical techniques are commonly employed to study Bromothymol Blue?

A7: UV-Vis spectrophotometry is widely used to study Bromothymol Blue due to its distinct color changes at different pH values. Researchers have also employed techniques like Fourier Transform Infrared (FTIR) spectroscopy, Scanning Electron Microscopy (SEM), and X-ray diffraction (XRD) to characterize Bromothymol Blue-containing materials and their properties [, ].

Q8: Can Bromothymol Blue be used in spectrophotometric determination of pharmaceuticals?

A8: Yes, Bromothymol Blue has been successfully employed as an analytical reagent in spectrophotometric methods for determining the concentration of various pharmaceuticals, including secnidazole [], ciprofloxacin [], ketoconazole, clotrimazole, and fluconazole []. It forms ion-pair complexes with these drugs, which can be extracted and quantified spectrophotometrically.

Q9: Can Bromothymol Blue be degraded using advanced oxidation processes?

A9: Yes, research has shown that Bromothymol Blue can be effectively degraded and mineralized using anodic oxidation, a type of advanced oxidation process, with Boron Doped Diamond (BDD) as the anode material []. This method offers a promising solution for treating textile effluents containing Bromothymol Blue.

Q10: Is Bromothymol Blue biodegradable?

A10: The biodegradability of Bromothymol Blue-containing PLA-PEG 3D printing filaments has been investigated. Studies suggest that the presence of Bromothymol Blue might influence the degradation rate of the filaments in soil and soil slurry mixtures [].

Q11: Are there alternative pH indicators to Bromothymol Blue?

A11: Yes, other pH indicators with different color change ranges exist, such as bromocresol purple, methyl red, and phenol red. Researchers exploring the Aspergillus taxonomy have successfully used bromocresol green and Bromothymol Blue as alternatives to bromocresol purple in CREA medium [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)